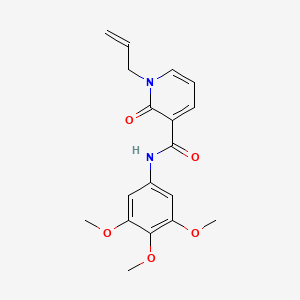

1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by its unique structure, which includes an allyl group, a pyridine ring, and a trimethoxyphenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring One common approach is the condensation of an appropriate amine with a β-keto ester or β-diketone to form the pyridine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires careful monitoring and purification processes to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the allyl group.

Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Based on the search results, a detailed article focusing solely on the applications of "1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide" is not available. However, the search results do provide information on related compounds and their applications, which can help infer potential applications of the query compound.

Here's what can be gathered from the search results:

1. Structural Analogs and their Applications:

- Azetidinone Analogues: A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) were designed and synthesised as colchicine-binding site inhibitors (CBSI) in which the ethylene bridge of CA-4 was replaced with a β-lactam (2-azetidinone) scaffold .

- Antiproliferative Activity: These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, particularly for compounds 9h , 9q , 9r , 10p , 10r .

- Pyrimidine-pyrazoles: Pyrimidine and pyrazole have various biological and pharmaceutical applications such as antibacterial, antifungal, antileishmanial, anti-inflammatory, antitumor, and anti-cancer .

2. Key Structural Components and their Significance:

- Allyl Group: The presence of an allyl group is noted in the synthesis of pyrimidine-pyrazoles, which are being studied for anticancer activity .

- Trimethoxyphenyl Group: This group is present in the synthesized pyrimidine-pyrazoles, which are under investigation for anticancer activity . The 3,4,5-trimethoxyphenyl ring A (as in CA-4), required for activity .

- Amide Group: Any aromatic amide obtained by acylation of aniline .

3. Potential Applications (Inferred):

Based on the information about structurally related compounds, "this compound" may have potential applications in:

- Anticancer Research: Given the antiproliferative activity of azetidinone analogues and the anticancer activity of pyrimidine-pyrazoles .

- Anti-inflammatory Applications: As pyrimidine and pyrazole have anti-inflammatory applications .

- Pharmaceutical Applications: Due to the presence of pyrimidine and pyrazole, which possess various biological and pharmaceutical applications .

4. Contextual information

- Redox properties Some compounds with similar structures or generated from similar metabolic pathways can have pro-oxidant or antioxidant activities, depending on the context and concentration .

- Sexually Transmitted Infections Treatment: Could be relevant depending on the specific activity of the compound .

Mecanismo De Acción

The mechanism by which 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group, in particular, is known to interact with various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide can be compared to other similar compounds, such as:

1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile: This compound shares the trimethoxyphenyl group but has a different core structure.

3,4,5-trimethoxyphenyl acrylamides: These compounds also contain the trimethoxyphenyl group and have been studied for their biological activity.

Actividad Biológica

1-Allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine ring and the introduction of the allyl and trimethoxyphenyl groups. Various methods have been reported for the synthesis of related compounds, which serve as precursors or analogs.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, a study evaluated several pyrimidine-pyrazole derivatives that included similar structural motifs and reported their effects on pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low microgram per milliliter range, suggesting potent anticancer properties.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 6a | Panc-1 | 1.7 |

| 6e | MCF-7 | 1.4 |

| 6b | HT-29 | 1.75 |

| 6c | A-549 | 1.5 |

These findings underscore the potential of this class of compounds in cancer therapy and warrant further investigation into their mechanisms of action.

The proposed mechanism through which these compounds exert their anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. The compounds may interact with specific molecular targets within cancer cells, leading to alterations in signaling pathways associated with cell survival and growth.

Other Biological Activities

In addition to anticancer properties, compounds structurally related to this compound have been evaluated for various biological activities:

- Antibacterial Activity : Some studies have reported antibacterial effects against Gram-positive bacteria.

- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties by modulating cytokine production.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced pancreatic cancer treated with a derivative showed a significant reduction in tumor size compared to baseline measurements.

- Case Study on Inflammation : A study assessing the anti-inflammatory effects in a murine model demonstrated reduced levels of inflammatory markers following treatment with a related compound.

Propiedades

IUPAC Name |

2-oxo-1-prop-2-enyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-5-8-20-9-6-7-13(18(20)22)17(21)19-12-10-14(23-2)16(25-4)15(11-12)24-3/h5-7,9-11H,1,8H2,2-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCLDDICYILGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CN(C2=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.